molecular formula C22H17Cl2N3O2S2 B2508942 N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798539-21-5

N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2508942
CAS RN: 1798539-21-5
M. Wt: 490.42
InChI Key: BKULUEBICHVBNT-UHFFFAOYSA-N
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Description

The compound "N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to the family of thienopyrimidines. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research. For instance, the presence of a thieno[2,3-b]pyridine core is a common feature in the compounds studied for their biological activity, as seen in the second paper .

Synthesis Analysis

The synthesis of related compounds involves starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides and introducing various substituents to create a series of functionalized molecules . The process likely involves multiple steps, including the formation of amide bonds and the introduction of chlorobenzyl groups. The exact synthesis route for the compound would require a detailed step-by-step procedure, which is not provided in the papers.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray diffraction and 2D NMR techniques . These methods allow for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The compound likely has a complex structure with multiple rings and substituents, which would influence its chemical behavior and biological activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions that the compound "N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" undergoes. However, based on the structural features and the reactivity of similar compounds, it can be inferred that the molecule may participate in reactions typical of amides, thioamides, and aromatic chlorides . These reactions could include nucleophilic substitutions, hydrolysis, and conjugation reactions, which could be relevant in the context of its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its polarity, solubility, and overall reactivity. The compound's physical state, melting point, solubility in various solvents, and stability under different conditions are not detailed in the papers but are important factors that would need to be characterized for a comprehensive analysis .

Scientific Research Applications

Crystal Structure Analysis

Studies on similar compounds, such as those involving 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides, have revealed interesting aspects of their crystal structures. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This structural feature, demonstrated by the inclination of the pyrimidine ring to the benzene ring, is critical for understanding molecular interactions and could be relevant for designing drugs with specific binding characteristics (Subasri et al., 2016).

Heterocyclic Synthesis

The compound's structure is conducive to heterocyclic synthesis, a field that explores the synthesis of compounds with rings containing at least one atom other than carbon. This is particularly relevant for generating new molecules with potential therapeutic applications. For example, thioureido-acetamides are known to be useful for synthesizing various heterocycles, highlighting the synthetic utility of compounds with similar frameworks (Schmeyers & Kaupp, 2002).

Antimicrobial Research

Compounds featuring thieno[3,2-d]pyrimidine structures have been synthesized as antimicrobial agents. Such research suggests that modifications of the thieno[3,2-d]pyrimidine core, as seen in the compound , could lead to new antimicrobial agents with potential applications in treating infections (Hossan et al., 2012).

Dual Inhibitor Design for Cancer Therapy

Research into thieno[2,3-d]pyrimidines has led to the development of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential applications in cancer therapy. This demonstrates the therapeutic relevance of modifications at the thieno[2,3-d]pyrimidine moiety for developing antitumor agents (Gangjee et al., 2009).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S2/c23-16-7-3-1-5-14(16)11-25-19(28)13-31-22-26-18-9-10-30-20(18)21(29)27(22)12-15-6-2-4-8-17(15)24/h1-10H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKULUEBICHVBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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